molecular formula C12H14O3 B1669329 Cuelure CAS No. 3572-06-3

Cuelure

Cat. No.: B1669329
CAS No.: 3572-06-3
M. Wt: 206.24 g/mol
InChI Key: UMIKWXDGXDJQJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cuelure can be synthesized through the esterification of 4-hydroxyphenyl-2-butanone with acetic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and ensuring an anhydrous environment to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound suitable for use in pest control applications .

Chemical Reactions Analysis

Types of Reactions

Cuelure undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cuelure has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its specific attraction to male fruit flies of the Tephritidae family, making it highly effective in targeted pest control strategies. Its stability and controlled release properties further enhance its utility in long-term pest management applications .

Properties

IUPAC Name

[4-(3-oxobutyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIKWXDGXDJQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2035481
Record name 4-[4-(Acetyloxy)phenyl]-2-butanone
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid, sweet raspberry fruity odour
Record name 4-(p-Acetoxyphenyl)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/603/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

123.00 to 124.00 °C. @ 0.20 mm Hg
Record name Cuelure
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Solubility

insoluble in water; soluble in fat, miscible (in ethanol)
Record name 4-(p-Acetoxyphenyl)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/603/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.096-1.100
Record name 4-(p-Acetoxyphenyl)-2-butanone
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CAS No.

3572-06-3, 26952-37-4
Record name 4-(p-Acetoxyphenyl)-2-butanone
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Record name 4-(p-Acetoxyphenyl)-2-butanone
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Record name p-(3-Oxobutyl)phenyl acetate
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Record name Cue-lure
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Record name 2-Butanone, 4-[4-(acetyloxy)phenyl]-
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Record name 4-[4-(Acetyloxy)phenyl]-2-butanone
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Record name 4-(3-oxobutyl)phenyl acetate
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Record name p-(3-oxobutyl)phenyl acetate
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Record name 4-(4-(ACETYLOXY)PHENYL)-2-BUTANONE
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Record name Cuelure
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does cuelure attract male fruit flies?

A1: While the precise mechanism remains unclear, evidence suggests that male fruit flies, specifically Bactrocera tryoni, detect this compound primarily through olfactory receptors located on their maxillary palps, not their antennae []. This detection triggers a behavioral response, leading the flies towards the source of the this compound.

Q2: Does this compound affect female fruit flies?

A2: Research indicates that this compound does not attract female fruit flies. Some studies even suggest a repellent effect on females, particularly in the presence of other attractants like iso-amyl acetate [].

Q3: Can this compound be used to control fruit fly populations?

A3: Yes, this compound is a key component in strategies like the Male Annihilation Technique (MAT). In MAT, this compound lures male fruit flies to traps or bait stations containing insecticides, effectively reducing the male population and disrupting the reproductive cycle [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H14O3, and its molecular weight is 206.24 g/mol.

Q5: Is this compound susceptible to degradation?

A5: Yes, this compound is susceptible to hydrolysis, particularly in humid environments. This degradation can lead to the formation of raspberry ketone, its less potent analog [].

Q6: How is this compound typically formulated for use in fruit fly traps?

A6: this compound is commonly incorporated into various formulations for controlled release in traps. Common methods include impregnation into wooden blocks, plastic plugs, and cotton wicks [, , , ].

Q7: Are there materials that negatively affect this compound efficacy?

A7: Yes, certain materials and compounds can impact this compound efficacy. For instance, mixing this compound with the insecticide malathion in MAT blocks led to faster degradation of this compound compared to malathion, potentially affecting long-term effectiveness [].

Q8: How do structural modifications of raspberry ketone affect attraction in melon flies?

A8: Studies show that melon flies are highly specific to the p-hydroxyphenylpropanoid structure of raspberry ketone []. Modifications like replacing the hydroxyl group with acetoxy (this compound) maintain attraction, while other substitutions significantly decrease or eliminate attraction [].

Q9: How can the stability of this compound be improved?

A9: Researchers are exploring different formulation strategies to enhance this compound stability. One promising approach involves encapsulating this compound in a temperature-sensitive polymer matrix. This allows for controlled release based on environmental temperature, potentially prolonging its effectiveness [].

Q10: What factors can influence the release rate of this compound from different formulations?

A10: Factors such as temperature, humidity, lure concentration, and the type of matrix used (e.g., wooden blocks, plastic plugs, cotton wicks) can significantly influence the release rate of this compound [, , ].

Q11: How is this compound quantified in different matrices?

A11: Gas Chromatography, often coupled with Flame Ionization Detection (GC-FID), is commonly employed for the quantification of this compound in various matrices, including trap formulations and environmental samples [, , ].

Q12: Are there any known ecological risks associated with using this compound?

A12: Studies evaluating the potential attraction of aquatic insects to various tephritid lures, including this compound, found no significant attraction []. This suggests a low risk of unintended consequences for non-target aquatic organisms.

Q13: Are there any alternative attractants to this compound for monitoring melon flies?

A13: Yes, research has explored alternative attractants for melon flies. One promising candidate is raspberry ketone formate (RKF), which has demonstrated higher volatility and field longevity compared to this compound in attracting male melon flies [, ].

Q14: What are the limitations of using methyl eugenol as an attractant compared to this compound?

A14: Methyl eugenol is attractive to a different spectrum of fruit fly species compared to this compound. Importantly, it does not attract key pest species like Bactrocera tryoni and Bactrocera cucurbitae that respond strongly to this compound, making it unsuitable for their detection or control [, ].

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